
Technical Guide: Mechanism of Action of N-
Linoleoyl Glycine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: linoleoyl glycine

Cat. No.: B1235069

Get Quote

Executive Summary
N-linoleoyl glycine (NLG) is an endogenous lipoamino acid belonging to the N-acyl glycine

family. Unlike its structural analogs N-arachidonoyl glycine (NAGly) and N-oleoyl glycine

(NOGly), which are primarily characterized as potent GlyT2 inhibitors, NLG exhibits a distinct

pharmacological profile. Its primary mechanism of action involves anti-inflammatory signaling

via the mobilization of 15-deoxy-Δ13,14-PGJ2 (a PPAR-γ agonist) and competitive inhibition of

Fatty Acid Amide Hydrolase (FAAH).

While it shares the structural capacity for GlyT2 inhibition common to long-chain N-acyl amino

acids, its unique value lies in its role as a "pro-resolution" lipid mediator and a modulator of

voltage-gated potassium channels (KCNQ1/KCNE1).

Chemical Identity & Structural Biology
NLG consists of a linoleic acid tail (C18:2, cis-9, cis-12) conjugated to a glycine headgroup via

an amide bond.

Lipid Tail: The polyunsaturated C18:2 tail confers lower rigidity compared to the

monounsaturated oleoyl (C18:1) tail.[1] This structural difference significantly impacts its
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binding affinity for the GlyT2 allosteric pocket, rendering it less potent than N-oleoyl glycine

but biologically active in other domains.

Headgroup: The glycine moiety is critical for recognition by Glycine N-acyltransferase

(GLYAT) for biosynthesis and by FAAH for degradation.

Pharmacodynamics: Mechanisms of Action
Mechanism A: Anti-Inflammatory Signaling (The
PGJ2/PPAR-γ Axis)
NLG acts as a precursor or trigger for the resolution of inflammation. In vivo models (mouse

peritonitis) demonstrate that NLG administration (0.3 mg/kg) significantly reduces leukocyte

migration.[2][3]

Pathway: NLG administration leads to a marked elevation of 15-deoxy-Δ13,14-prostaglandin

J2 (15d-PGJ2).[2]

Target: 15d-PGJ2 is a potent endogenous ligand for Peroxisome Proliferator-Activated

Receptor Gamma (PPAR-γ).

Effect: Activation of PPAR-γ suppresses the transcription of pro-inflammatory cytokines

(TNF-α, IL-6) and promotes the resolution phase of inflammation.

Mechanism B: FAAH Inhibition & Endocannabinoid Tone
NLG functions as a competitive substrate/inhibitor for Fatty Acid Amide Hydrolase (FAAH), the

primary enzyme responsible for degrading Anandamide (AEA).

Kinetics: NLG inhibits AEA hydrolysis with an IC50 of ~25 µM.[4]

Comparative Potency: It is less potent than N-arachidonoyl glycine (IC50 ~7 µM) but

sufficiently active to act as an "entourage" compound, transiently elevating local AEA levels

by distracting the catabolic enzyme.

Mechanism C: Ion Channel Modulation (KCNQ1/KCNE1)
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Recent electrophysiological studies identify NLG as an activator of the KCNQ1/KCNE1

potassium channel complex.

Physiological Relevance: These channels are critical for cardiac repolarization (IKs current).

NLG increases the current amplitude, suggesting a potential role in regulating cardiac

excitability.

Mechanism D: GlyT2 Transporter Modulation (Class
Effect)
While N-oleoyl glycine is the dominant GlyT2 inhibitor (IC50 ~500 nM), NLG belongs to the

class of N-acyl amino acids that bind to the extracellular allosteric vestibule of GlyT2.

Mode of Action: Non-competitive inhibition.[5] The lipid tail wedges into a hydrophobic

crevice between Transmembrane domains (TM) 5, 7, and 8, locking the transporter in an

open-outward conformation and preventing glycine reuptake.

Visualizing the Signaling Nexus
The following diagram illustrates the biosynthesis of NLG, its dual-action on inflammation and

enzymatic inhibition, and its degradation.
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Caption: NLG Biosynthetic and Signaling Pathways. Green arrows indicate

activation/synthesis; Red T-bars indicate inhibition.

Experimental Protocols
Protocol 1: Fluorometric FAAH Inhibition Assay
Purpose: To determine the IC50 of NLG against FAAH activity using a fluorescent reporter.
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Reagents:

Enzyme: Recombinant Human FAAH-1 (microsomal preparation).

Substrate: AMC-Arachidonoyl Amide (AAMCA). Hydrolysis yields highly fluorescent 7-amino-

4-methylcoumarin (AMC).

Inhibitor: N-linoleoyl glycine (dissolved in DMSO).

Control: URB597 (selective FAAH inhibitor).

Workflow:

Preparation: Dilute FAAH protein to 0.5 µg/mL in Assay Buffer (50 mM Tris-HCl, pH 7.4, 1

mM EDTA, 0.1% BSA).

Incubation:

Add 180 µL of enzyme solution to a black 96-well plate.

Add 10 µL of NLG (varying concentrations: 0.1 µM to 100 µM).

Incubate for 15 minutes at 37°C to allow enzyme-inhibitor interaction.

Reaction Start: Add 10 µL of AAMCA substrate (Final concentration: 5 µM).

Measurement: Monitor fluorescence continuously for 45 minutes (Ex: 340 nm / Em: 460 nm).

Analysis: Calculate the slope of the linear phase (RFU/min). Plot % Activity vs. Log[NLG] to

derive IC50.

Protocol 2: GlyT2 Uptake Assay (Radiolabeled)
Purpose: To verify transport inhibition in transfected cells.

Workflow:

Cell Culture: CHO or COS-7 cells stably expressing rat/human GlyT2.
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Wash: Remove media and wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer.

Pre-incubation: Incubate cells with NLG (1–10 µM) for 10 minutes at room temperature.

Note: NLG is lipophilic; ensure BSA concentration in buffer is <0.1% to prevent

sequestration of the lipid.

Uptake: Add [3H]-Glycine (50 nM final, specific activity ~40 Ci/mmol) mixed with 10 µM

unlabeled glycine.

Termination: After 10 minutes, aspirate buffer and wash 3x with ice-cold KRH.

Lysis: Lyse cells with 0.1 M NaOH.

Quantification: Measure radioactivity via liquid scintillation counting.

Validation: Use ALX-1393 as a positive control for GlyT2 inhibition.

Summary of Quantitative Data
Parameter Value / Effect Reference

FAAH Inhibition (IC50) ~25 µM [1]

Leukocyte Migration
Significant reduction at 0.3

mg/kg (p.o.)
[2]

Primary Metabolite
Hydrolyzed to Linoleic Acid +

Glycine
[1]

Downstream Effector
15-deoxy-Δ13,14-PGJ2

(PPAR-γ agonist)
[2]

KCNQ1 Activation

Increases current amplitude

(EC50 dependent on subunit

ratio)

[3]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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